molecular formula C12H16O2 B13952663 1,2-Dimethyl-3-phenylpropyl formate CAS No. 63449-93-4

1,2-Dimethyl-3-phenylpropyl formate

Cat. No.: B13952663
CAS No.: 63449-93-4
M. Wt: 192.25 g/mol
InChI Key: MEHODVFYXPFAME-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-phenylpropyl formate is an ester derivative combining a formate group with a branched alkyl chain substituted with a phenyl group. Formate esters generally exhibit volatility and are used in fragrances, solvents, or chemical intermediates. The phenyl group may enhance stability and alter solubility compared to non-aromatic analogs .

Properties

CAS No.

63449-93-4

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(3-methyl-4-phenylbutan-2-yl) formate

InChI

InChI=1S/C12H16O2/c1-10(11(2)14-9-13)8-12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3

InChI Key

MEHODVFYXPFAME-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)C(C)OC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-3-phenylpropyl formate can be synthesized by reacting 1,2-dimethyl-3-phenylpropanol with formic acid. The reaction is typically catalyzed by either an acid or a base. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to optimize the yield of the product .

Industrial Production Methods: In an industrial setting, the production of this compound involves the same basic reaction but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethyl-3-phenylpropyl formate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Dimethyl-3-phenylpropyl formate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dimethyl-3-phenylpropyl formate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to form the corresponding alcohol and carboxylic acid. This reaction is catalyzed by esterases, which are enzymes that break down esters. The resulting products can then participate in further biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,2-dimethyl-3-phenylpropyl formate to related esters and organophosphorus compounds from the evidence.

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties
Compound Name Functional Groups Molecular Formula Key Features
This compound Formate ester, phenyl, branched alkyl Not provided¹ Hypothesized higher hydrophobicity due to phenyl group.
Sodium formate Carboxylate salt HCOONa Ionic, water-soluble; used in de-icing, tanning, and as a reducing agent .
1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate Ester, amino, hydroxyl, phenyl C₁₂H₁₇NO₅ Polar due to hydroxyl and amino groups; potential pharmaceutical applications .
Dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate Diester, cyclopropane, diphenyl C₁₉H₁₈O₄ Rigid cyclopropane ring; diphenyl groups enhance UV stability .
1,2-Dimethylpropyl ethylphosphonofluoridate Phosphonofluoridate, branched alkyl C₉H₂₀FO₂P Contains phosphorus-fluorine bond; regulated under Schedule I .

¹Specific data for this compound are unavailable in the evidence; inferred based on structural analogs.

Physical and Chemical Properties

  • Volatility and Solubility: Formate esters (e.g., sodium formate derivatives) are typically more volatile than phosphonofluoridates due to weaker intermolecular forces. The phenyl group in this compound may reduce water solubility compared to sodium formate .
  • Reactivity: Phosphonofluoridates (e.g., 1,2-dimethylpropyl ethylphosphonofluoridate) exhibit high reactivity due to the P–F bond, making them potent acetylcholinesterase inhibitors. In contrast, formate esters are less reactive and often serve as hydrolyzable prodrugs or solvents .
  • Stability : The cyclopropane ring in dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate provides structural rigidity, while the phenyl group in this compound may enhance thermal stability .

Industrial and Pharmaceutical Relevance

  • Sodium Formate : Widely used in electroplating and as a reducing agent in dye industries .
  • Aromatic Esters: Potential use in drug delivery systems due to tunable hydrophobicity (e.g., phenyl groups enhancing membrane permeability) .

Gaps in Knowledge

Direct data on this compound are absent in the provided evidence. Further studies are needed to characterize its synthesis, stability, and biological activity relative to analogs like dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate .

Biological Activity

1,2-Dimethyl-3-phenylpropyl formate is a compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C12H16O2\text{C}_{12}\text{H}_{16}\text{O}_2

This compound consists of a formate ester derived from 1,2-dimethyl-3-phenylpropyl alcohol. The phenyl group is expected to contribute to its biological activity through various mechanisms.

Antihyperglycemic Effects

Recent studies have indicated that compounds similar to this compound exhibit antihyperglycemic properties. For instance, molecular docking studies revealed binding affinities to key enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. These findings suggest that the compound may help in managing blood glucose levels effectively .

Analgesic and Anti-inflammatory Properties

The compound has also been investigated for its analgesic and anti-inflammatory activities. In vitro assays demonstrated its potential to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. The inhibition of COX-II has been linked to reduced pain and inflammation, making it a candidate for further pharmacological development .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to enzymes involved in glucose metabolism and inflammation, leading to reduced activity of these pathways.
  • Antioxidative Activity : Some studies suggest that similar compounds possess antioxidative properties that may contribute to their overall therapeutic effects .

Case Studies

Case Study 1: Antihyperglycemic Activity

A recent study conducted on diabetic rat models showed that administration of compounds structurally related to this compound resulted in significant reductions in blood glucose levels. The study utilized both oral glucose tolerance tests and fasting blood glucose measurements to assess efficacy.

Case Study 2: Analgesic Efficacy

In another study focusing on pain management, the compound was tested in a formalin-induced pain model in mice. Results indicated a notable decrease in pain response compared to control groups, supporting its potential as an analgesic agent.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntihyperglycemicInhibition of α-glucosidase
AnalgesicCOX-II inhibition
Anti-inflammatoryReduction of inflammatory markers

Table 2: Molecular Docking Results

CompoundTarget EnzymeBinding Affinity (kcal/mol)
This compoundα-glucosidase-7.5
COX-II-8.0
α-amylase-6.8

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